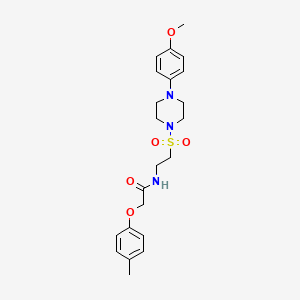![molecular formula C20H21N3O4 B2963167 5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866156-80-1](/img/structure/B2963167.png)
5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for this compound is not detailed in the available literature, similar compounds have been synthesized via palladium-catalyzed C-N cross-coupling . This process involves the reaction of a benzodioxole group with an amine group to form a new carbon-nitrogen bond .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a benzodiazepine ring, which is a seven-membered ring with two nitrogen atoms, and a benzodioxole group, which is a benzene ring fused to a 1,3-dioxole ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of benzodiazepine derivatives often involves the reaction of tetrahydro-1,5-benzodiazepine-2-thiones with aromatic α-haloketones or similar strategies to obtain a wide range of compounds with potential biological activities (Jančienė et al., 2008). This process can lead to the formation of various benzodiazepine derivatives, including the compound , by manipulating the substituents and reaction conditions.
Biological Applications
Benzodiazepine derivatives have been extensively studied for their biological activities. For instance, certain benzodiazepine compounds are known for their anticonvulsant properties, acting as AMPA receptor antagonists, without affecting the benzodiazepine receptor (BZR) (Chimirri et al., 1998). This highlights the therapeutic potential of benzodiazepine derivatives beyond their traditional applications.
Enantioselective Synthesis
The enantioselective synthesis of benzodiazepines, including derivatives with quaternary stereogenic centers, is of significant interest. Such compounds are rare but have been achieved by installing specific groups at the N1 position of benzodiazepin-2-ones and performing deprotonation/trapping protocols (Carlier et al., 2006). This method allows for the synthesis of quaternary benzodiazepines with excellent enantioselectivity.
Novel Derivatives and Pharmacological Properties
Research into novel benzodiazepine derivatives has led to the development of compounds with significant pharmacological properties, such as potent noncompetitive AMPA receptor antagonists. These compounds have shown potential as anticonvulsant agents, with some derivatives being more active than existing treatments (Gitto et al., 2003). This exploration underlines the versatility of benzodiazepine derivatives in developing new therapeutic agents.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with monoaminergic systems, binding to the dopamine, serotonin, and norepinephrine transporters .
Mode of Action
It is suggested that it may inhibit the reuptake of monoamine neurotransmitters, dopamine, serotonin, and norepinephrine, similar to other compounds in its class .
Biochemical Pathways
The compound’s interaction with its targets likely affects the monoaminergic systems, influencing the levels of dopamine, serotonin, and norepinephrine in the synaptic cleft . This can lead to various downstream effects, potentially impacting mood, cognition, and other neurological functions.
Pharmacokinetics
Similar compounds have been found to have effects on the central nervous system, suggesting they are able to cross the blood-brain barrier .
Result of Action
One study suggests that a related compound could induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line .
Propiedades
IUPAC Name |
5-[2-(1,3-benzodioxol-5-ylmethylamino)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-8-19(24)22-15-4-2-3-5-16(15)23(13)20(25)11-21-10-14-6-7-17-18(9-14)27-12-26-17/h2-7,9,13,21H,8,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGWWRHQFXWCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CNCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2963085.png)







![6-allyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2963099.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2963101.png)

![4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2963104.png)

![9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963107.png)